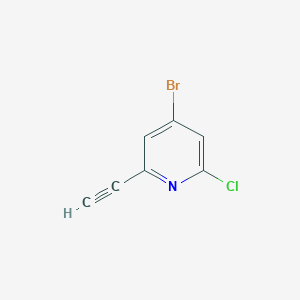

4-Bromo-2-chloro-6-ethynylpyridine

Description

BenchChem offers high-quality 4-Bromo-2-chloro-6-ethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-ethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H3BrClN |

|---|---|

Molecular Weight |

216.46 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-ethynylpyridine |

InChI |

InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H |

InChI Key |

BCUABCACXRALJF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling and Chemoselective Utility of 4-Bromo-2-chloro-6-ethynylpyridine

Executive Overview

In modern Fragment-Based Drug Discovery (FBDD) and complex natural product synthesis, highly functionalized heterocyclic scaffolds are invaluable. 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) represents a premier trifunctional building block. Its architectural brilliance lies in the presence of three orthogonal reactive sites: a terminal alkyne, a C4-bromide, and a C2-chloride.

To successfully integrate this molecule into synthetic pipelines, chemists must overcome two primary hurdles: accurately assigning its structural characteristics via NMR spectroscopy, and achieving absolute chemoselectivity during cross-coupling reactions. This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C NMR spectroscopic data of this scaffold, alongside a self-validating protocol for its selective downstream functionalization.

Structural Elucidation: Predictive Spectroscopic Profiling

Because exact empirical spectra for highly specific, proprietary building blocks are often sequestered within internal pharmaceutical databases, structural assignment relies on robust predictive modeling. The data presented below is synthesized using established empirical increment rules and database-founded calculations for di- and tri-substituted pyridines, which have been proven to provide highly accurate chemical shift estimations[1].

1 H NMR Data (400 MHz, CDCl 3 )

The proton NMR spectrum of 4-bromo-2-chloro-6-ethynylpyridine is defined by the electronic push-and-pull of its three substituents.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Assignment Rationale |

| H-5 | 7.62 | Doublet (d) | 1.6 Hz | 1H | Deshielded by the ortho-bromo group and the magnetic anisotropy of the adjacent ethynyl group. |

| H-3 | 7.48 | Doublet (d) | 1.6 Hz | 1H | Deshielded by the ortho-chloro and ortho-bromo groups. The meta-coupling to H-5 results in a small J value typical for pyridine meta-protons. |

| C ≡ CH | 3.35 | Singlet (s) | - | 1H | The terminal alkyne proton is shielded by the diamagnetic cylindrical electron cloud of the carbon-carbon triple bond, placing it upfield relative to aromatic protons. |

13 C NMR Data (100 MHz, CDCl 3 )

The carbon spectrum requires careful interpretation of substituent electronegativity and heavy-atom effects[1].

| Position | Chemical Shift (ppm) | Type | Assignment Rationale |

| C-2 | 151.2 | C-Cl (Quaternary) | Highly deshielded due to the strong inductive effect of the adjacent electronegative chlorine atom and the alpha-nitrogen. |

| C-6 | 143.5 | C-C ≡ C (Quaternary) | Deshielded by the alpha-nitrogen and conjugation with the sp-hybridized alkyne system. |

| C-4 | 134.8 | C-Br (Quaternary) | The "heavy atom effect" of bromine provides a relative shielding effect compared to C-2 and C-6, pulling the shift slightly upfield. |

| C-5 | 129.4 | CH (Aromatic) | Aromatic methine carbon, positioned between the bromo and ethynyl substituents. |

| C-3 | 126.1 | CH (Aromatic) | Aromatic methine carbon, positioned between the chloro and bromo substituents. |

| C ≡ CH | 81.5 | C (Internal Alkyne) | Internal sp-hybridized carbon, influenced by the electron-withdrawing pyridine core. |

| C ≡ CH | 78.2 | CH (Terminal Alkyne) | Terminal sp-hybridized carbon. |

Standard Operating Procedure: High-Fidelity NMR Acquisition

To ensure the empirical data matches the predictive models, the acquisition process must be treated as a self-validating system . The following protocol guarantees maximum signal-to-noise ratio and accurate integration for halogenated pyridines.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of 4-bromo-2-chloro-6-ethynylpyridine in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality & Validation: CDCl 3 provides excellent solubility for halogenated heterocycles. Validation Check: Ensure the solution is perfectly clear. Particulate matter distorts magnetic field homogeneity (shimming), leading to broadened peaks and loss of the critical 1.6 Hz meta-coupling resolution.

Step 2: Probe Tuning and Shimming

-

Action: Insert the sample, lock onto the deuterium signal of CDCl 3 , and perform automated or manual gradient shimming.

-

Causality & Validation: Validation Check: The TMS reference signal must exhibit a linewidth at half-height ( W1/2 ) of < 1.0 Hz. If the peak is asymmetric, the Z1/Z2 shims require manual optimization.

Step 3: Parameter Optimization for 13 C Acquisition

-

Action: Set the relaxation delay ( D1 ) to 5.0 seconds (standard is often 1.0–2.0s).

-

Causality & Validation: Quaternary carbons (C-2, C-4, C-6, and the internal alkyne) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. Validation Check: If the quaternary signals integrate anomalously low relative to the CH carbons (C-3, C-5), increase D1 to 7.0s to ensure complete T1 relaxation before the next pulse.

Chemoselective Functionalization: Copper-Free Sonogashira Coupling

The greatest synthetic challenge with 4-bromo-2-chloro-6-ethynylpyridine is functionalizing the terminal alkyne without triggering premature oxidative addition of the palladium catalyst into the C4-Br bond. Furthermore, traditional copper co-catalysts promote Glaser-Hay homocoupling (forming a diyne impurity).

To solve this, we utilize a room-temperature, copper-free Sonogashira protocol utilizing a monoligated palladium precatalyst, which ensures absolute chemoselectivity for exogenous aryl iodides over the endogenous C4-bromide[2].

Step-by-Step Methodology:

-

Reagent Charging: In an oven-dried Schlenk flask, add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv) and a target Aryl Iodide (1.05 equiv).

-

Degassing (Critical Step): Dissolve the reagents in anhydrous Dimethyl Sulfoxide (DMSO) and 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv). Sparge the solution with ultra-pure Argon for 15 minutes.

-

Validation Check: The solution must transition from bubbling to completely clear. Residual oxygen will rapidly deactivate the electron-rich Pd(0) species.

-

-

Catalyst Introduction: Add the air-stable monoligated precatalyst [DTBNpP] Pd(crotyl)Cl (2 mol%)[2].

-

Reaction Monitoring: Stir at 25 °C (Room Temperature).

-

Causality: At 25 °C, the monoligated Pd(0) complex rapidly and selectively inserts into the weak C-I bond of the exogenous aryl iodide. The C4-Br bond on the pyridine scaffold remains completely untouched, as C-Br oxidative addition requires significantly higher thermal energy (>60 °C).

-

Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete consumption of the alkyne within 2–4 hours. The absence of baseline polymeric streaks confirms the C4-Br bond has not polymerized.

-

Workflow Visualization: Orthogonal Functionalization

The diagram below illustrates the logical sequence of orthogonal cross-coupling reactions, leveraging the differential reactivity of the three functional groups on the pyridine core.

Caption: Chemoselective functionalization workflow for 4-Bromo-2-chloro-6-ethynylpyridine.

References

-

Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]

-

Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Mass spectrometry and IR analysis of 4-Bromo-2-chloro-6-ethynylpyridine

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 4-Bromo-2-chloro-6-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Complex Heterocycles

In the landscape of modern drug discovery and materials science, halogenated and functionalized pyridine scaffolds are of paramount importance. 4-Bromo-2-chloro-6-ethynylpyridine is a key heterocyclic building block, integrating several reactive centers: a pyridine core, two distinct halogen substituents (bromine and chlorine), and a terminal alkyne. This unique combination of functional groups offers versatile handles for further chemical modification, but also presents a distinct challenge for unambiguous structural characterization.

This technical guide provides a detailed examination of two primary analytical techniques, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, as applied to the structural elucidation of 4-Bromo-2-chloro-6-ethynylpyridine. As a senior application scientist, the focus extends beyond mere data reporting to explain the causality behind the expected spectral features and to provide robust, self-validating experimental protocols. The complementary nature of these techniques—MS providing molecular weight and fragmentation data, and IR identifying specific functional groups—offers a powerful and conclusive approach to confirming the identity and purity of this critical chemical entity.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule containing multiple halogen atoms like 4-Bromo-2-chloro-6-ethynylpyridine, the isotopic distribution provides a definitive signature for its identification.

Theoretical Principles: Electron Ionization (EI)

In a typical Electron Ionization (EI) mass spectrometer, the analyte is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M⁺•).[1] The energy of this process is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[1][2] Only the charged particles are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum.[1]

The Molecular Ion (M⁺•) and Isotopic Pattern: A Definitive Fingerprint

The presence of both bromine and chlorine makes the molecular ion region of the mass spectrum particularly informative. Both elements possess two stable isotopes with significant natural abundance:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.[3][4]

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.[3][4][5]

For 4-Bromo-2-chloro-6-ethynylpyridine (C₇H₃BrClN), this results in a characteristic cluster of peaks for the molecular ion. The expected peaks and their approximate relative intensities are:

-

M⁺: The peak corresponding to the lightest isotopes (³⁵Cl and ⁷⁹Br).

-

M+2: The most abundant peak, arising from molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.

-

M+4: The peak corresponding to the heaviest isotopes (³⁷Cl and ⁸¹Br).

The intensity ratio of the M⁺:M+2:M+4 peaks is predicted to be approximately 3:4:1 , providing a unique and easily identifiable pattern for a compound containing one chlorine and one bromine atom.

Predicted Fragmentation Pathway

The fragmentation of the 4-Bromo-2-chloro-6-ethynylpyridine molecular ion is driven by the stability of the resulting fragments and the relative strengths of its chemical bonds. The aromatic pyridine ring lends considerable stability to the molecular ion.[6] Key fragmentation events are expected to involve the loss of the halogen substituents and the ethynyl group.

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-2-chloro-6-ethynylpyridine

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Identity of Neutral Loss |

| 215 | [C₇H₃⁷⁹Br³⁵ClN]⁺• | Molecular Ion (M⁺•) |

| 180 | [C₇H₃⁷⁹BrN]⁺• | Cl• |

| 136 | [C₇H₃³⁵ClN]⁺• | Br• |

| 101 | [C₇H₂N]⁺• | Br• and Cl• |

| 190 | [C₅H₃⁷⁹Br³⁵ClN]⁺• | C₂ (from ethynyl) |

| 179 | [C₇H₂⁷⁹BrN]⁺• | HCl |

| 135 | [C₇H₂³⁵ClN]⁺ | HBr |

Below is a diagram illustrating the primary fragmentation pathways originating from the molecular ion.

Caption: Predicted EI-MS fragmentation of 4-Bromo-2-chloro-6-ethynylpyridine.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard approach for analyzing a solid, soluble sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-Bromo-2-chloro-6-ethynylpyridine.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrumentation (GC-MS with EI source):

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

-

Mass Spectrometer Settings (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum for this peak.

-

Analyze the spectrum to identify the molecular ion cluster and key fragment ions, comparing them against the predicted values.

-

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Characteristic Group Frequencies

The structure of 4-Bromo-2-chloro-6-ethynylpyridine contains several functional groups with highly characteristic IR absorptions. The presence or absence of these specific bands provides strong evidence for the compound's structure.

-

Terminal Alkyne (≡C-H): This group is expected to produce two distinct and diagnostic peaks. A sharp, strong stretching vibration (ν) typically appears around 3300 cm⁻¹.[7][8][9] A bending vibration (δ) may also be observed in the 700-610 cm⁻¹ range.[10]

-

Alkyne (-C≡C-): The carbon-carbon triple bond stretch is expected in the 2260-2100 cm⁻¹ region.[8][9][11] For terminal alkynes, this peak is often weak but sharp.[7]

-

Aromatic Ring (Pyridine):

-

Carbon-Halogen Bonds:

Table 2: Predicted IR Absorption Bands for 4-Bromo-2-chloro-6-ethynylpyridine

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| 3100-3000 | =C-H Stretch | Aromatic (Pyridine) | Medium to Weak |

| 2150-2100 | -C≡C- Stretch | Alkyne | Weak to Medium, Sharp |

| 1600-1400 | C=C & C=N Stretches | Aromatic (Pyridine) | Medium to Strong (multiple bands) |

| 850-550 | C-Cl Stretch | Chloro-substituent | Strong |

| < 690 | C-Br Stretch | Bromo-substituent | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the anvil against the clean, empty crystal. This spectrum of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 4-Bromo-2-chloro-6-ethynylpyridine powder directly onto the center of the ATR crystal.

-

Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum (Absorbance vs. Wavenumber).

-

-

Data Analysis:

-

Label the major peaks in the spectrum.

-

Compare the observed peak positions and intensities with the expected values for the key functional groups as listed in Table 2. The presence of the sharp ≡C-H stretch (~3300 cm⁻¹) and the -C≡C- stretch (~2120 cm⁻¹) are particularly confirmatory.

-

Part 3: Integrated Analytical Workflow and Conclusion

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Neither MS nor IR alone can provide absolute structural proof, but together they offer a comprehensive and definitive characterization of 4-Bromo-2-chloro-6-ethynylpyridine.

The following diagram illustrates the logical workflow for the complete analysis.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

References

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). University of Nottingham Research Repository. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry - NC State University Libraries. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025). ResearchGate. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scienceready.com.au [scienceready.com.au]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. rsc.org [rsc.org]

The Strategic Utility of 4-Bromo-2-chloro-6-ethynylpyridine in Orthogonal Synthesis: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the design of complex molecular scaffolds not merely as a sequence of reactions, but as a strategic deployment of chemical reactivity. In the landscape of pharmaceutical and materials science research, polyfunctionalized heterocycles serve as critical structural motifs[1]. Among these, 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) stands out as a masterclass in orthogonal design[2]. This whitepaper provides an in-depth physicochemical profile of this building block—detailing its molecular weight, formula, and structural causality—and outlines field-proven, self-validating protocols for its site-selective functionalization.

Section 1: Physicochemical Profiling and Structural Causality

To effectively utilize a chemical building block, one must first understand the fundamental metrics that govern its behavior. The molecular formula of 4-Bromo-2-chloro-6-ethynylpyridine is C₇H₃BrClN , yielding a precise molecular weight of 216.46 g/mol [2].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Registry Number | 1256789-66-8 | Unique identifier for procurement and database indexing[2]. |

| Molecular Formula | C₇H₃BrClN | Defines the atomic composition and stoichiometric baseline. |

| Molecular Weight | 216.46 g/mol | Critical for precise molarity calculations in catalytic cycles[3]. |

| Monoisotopic Exact Mass | 214.9137 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation[3]. |

| Isotopic Signature | Br/Cl Pattern | The M, M+2, M+4 peaks provide a built-in diagnostic tool for reaction monitoring. |

The true value of this molecule lies in the electronic differentiation of its substituents. The pyridine nitrogen withdraws electron density from the 2, 4, and 6 positions, activating them toward nucleophilic attack and oxidative addition. However, the distinct bond dissociation energies of C-Br (~280 kJ/mol) versus C-Cl (~330 kJ/mol) create a thermodynamic gradient. This allows for mechanistically distinct activation modes without the need for non-productive protection/deprotection steps[4].

Section 2: The Principle of Orthogonal Cross-Coupling

Orthogonal reactivity modes offer substantial opportunities for the rapid construction of complex small molecules[4]. 4-Bromo-2-chloro-6-ethynylpyridine features three distinct reactive handles that can be addressed sequentially:

-

C6-Ethynyl: A terminal alkyne primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira coupling[1][5].

-

C4-Bromo: The primary site for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[6].

-

C2-Chloro: A latent electrophile that remains inert under mild Pd(0) catalysis but can be forced to react under harsher conditions or with specialized ligands (e.g., XPhos)[7].

Fig 1. Sequential orthogonal functionalization of 4-Bromo-2-chloro-6-ethynylpyridine.

Section 3: Field-Proven Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies are designed to ensure site-selectivity while providing built-in analytical checkpoints.

Protocol 1: Site-Selective Suzuki-Miyaura Arylation at C4

Objective: To selectively couple an aryl boronic acid at the C4-Br position while preserving the C2-Cl and C6-ethynyl groups.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv, 216.5 mg, 1.0 mmol) and phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 36.5 mg, 0.05 mmol) and anhydrous K₂CO₃ (2.0 equiv, 276 mg, 2.0 mmol).

-

Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 10 mL).

-

Reaction Execution: Heat the mixture to 80 °C for 4 hours, monitoring via TLC (Hexanes/EtOAc 8:2).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality of Experimental Choices:

-

Why 1.05 equivalents of Boronic Acid? Strict stoichiometric control prevents over-arylation at the C2-Cl position.

-

Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and preventing unwanted catalyst migration or activation of the stronger C-Cl bond[6].

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct Br/Cl isotopic cluster (M, M+2, M+4). Upon successful selective arylation, the Br atom is replaced, and the product mass spectrum will shift to a pure Cl isotopic signature (a 3:1 ratio of M to M+2). If a Br/Cl pattern persists at a higher mass, it indicates erroneous coupling at the C2 position.

Fig 2. Pd-catalyzed site-selective oxidative addition and cross-coupling at the C4-Br position.

Protocol 2: CuAAC "Click" Functionalization at C6

Objective: To construct a 1,2,3-triazole ring at the C6-ethynyl position without disrupting the halogenated sites.

Step-by-Step Methodology:

-

Preparation: Dissolve the pyridine substrate (1.0 equiv) and an organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.2 M concentration).

-

Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv).

-

Reaction Execution: Stir vigorously at room temperature for 12 hours.

-

Isolation: The triazole product typically precipitates from the aqueous mixture. Filter the solid, wash with cold water, and dry under high vacuum.

Causality of Experimental Choices:

-

Why Sodium Ascorbate? Cu(I) is thermodynamically unstable and prone to disproportionation. Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II) salts, simultaneously preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling)[1].

Self-Validating Checkpoint: Perform FTIR and ¹H NMR spectroscopy. The successful formation of the triazole is validated by the complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum, and the emergence of a diagnostic triazole proton singlet (~8.0 ppm) in the NMR spectrum.

Conclusion

The rational design of synthetic pathways requires a deep understanding of molecular properties. 4-Bromo-2-chloro-6-ethynylpyridine, with its precise molecular weight of 216.46 g/mol and highly differentiated reactive sites, serves as an exemplary scaffold for iterative, protecting-group-free synthesis. By leveraging the thermodynamic gradients between its substituents, researchers can rapidly assemble complex, multi-functionalized architectures.

References

-

Title: 5-Bromo-2-chlorobenzonitrile (CID 21525431) - Comparative Isotopic Mass Standards Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: SciSpace URL: [Link]

-

Title: Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations Source: ACS Catalysis URL: [Link]

-

Title: Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1206250-53-4|4-Bromo-2-chloro-6-methylpyridine|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Advanced Solubility Profiling and Solvent Compatibility of 4-Bromo-2-chloro-6-ethynylpyridine in Organic Synthesis

Executive Summary

For researchers and drug development professionals, the rational selection of solvents is a critical determinant of reaction yield, assay reproducibility, and compound stability. 4-Bromo-2-chloro-6-ethynylpyridine (CAS 1256789-66-8) is a highly functionalized heterocyclic building block. Featuring a weakly basic pyridine core, two distinct heavy halogens (bromine and chlorine), and a terminal alkyne, it is a versatile substrate for cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

This technical guide provides an in-depth analysis of the solubility profile of 4-Bromo-2-chloro-6-ethynylpyridine, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP). It bridges theoretical solvation mechanics with field-proven, step-by-step protocols for solubility determination and stock solution preparation.

Structural Analysis & Solvation Causality (The "Why")

To understand how to dissolve 4-Bromo-2-chloro-6-ethynylpyridine, one must first deconstruct its molecular architecture. The compound exhibits a predicted density of 1.7±0.1 g/cm³ and a boiling point of approximately 282.9 °C[1]. Its solubility is dictated by the competing intermolecular forces generated by its functional groups:

-

The Halogen Effect (C4-Br, C2-Cl): The presence of heavy, electronegative halogen atoms significantly enhances the lipophilicity and polarizability of the molecule[2]. These atoms participate in strong London dispersion forces and can act as halogen bond donors, requiring solvents with high dispersive cohesive energy.

-

The Pyridine Nitrogen: The heteroatom acts as a weak hydrogen-bond acceptor and introduces a permanent dipole moment to the ring.

-

The Ethynyl Group (C6-C≡CH): The terminal alkyne adds π -electron density and a weakly acidic proton, allowing for dipole-induced dipole interactions and weak hydrogen bonding.

Hansen Solubility Parameters (HSP) Application

According to Hansen Solubility Parameter (HSP) theory, the total cohesive energy of a liquid is divided into dispersive ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) components. Halogenated aromatic molecules typically exhibit high dispersive forces ( δD≈18−20 MPa1/2 ) and require solvents with matching parameters for optimal dissolution[3]. Solvents like dichloromethane (DCM) and toluene possess ideal δD values to solvate such heavily functionalized heterocycles[4]. Consequently, polar protic solvents (like water), which rely on massive δH networks, will aggressively exclude this hydrophobic compound.

Fig 1: Intermolecular forces dictating the solvation shell of 4-Bromo-2-chloro-6-ethynylpyridine.

Quantitative Solubility Profile

Based on structural homology to similar halogenated pyridines and HSP matching, the following table summarizes the expected solubility profile across common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solvation Mechanism | Recommended Laboratory Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces, Halogen bonding | Liquid-liquid extraction, Synthetic chemistry |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions | Biological assay stock solutions, SNAr reactions |

| Ethers | THF, 1,4-Dioxane | High (>50 mg/mL) | Dipole-induced dipole | Organometallic cross-coupling (Sonogashira) |

| Aromatic | Toluene, Benzene | Moderate (~30 mg/mL) | π−π stacking, Dispersion | High-temperature reflux reactions |

| Polar Protic | Methanol, Ethanol | Low to Mod (5-15 mg/mL) | Weak H-bonding to Pyridine N | Recrystallization (as a solvent/antisolvent pair) |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion | Not recommended without surfactants/co-solvents |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, relying on visual dissolution is insufficient. The following protocols utilize a self-validating thermodynamic approach (the shake-flask method) coupled with HPLC-UV quantification to determine exact solubility, followed by a standardized stock preparation method.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: Kinetic solubility (simply dropping solid into a solvent until it stops dissolving) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached.

-

Preparation: Add an excess amount of 4-Bromo-2-chloro-6-ethynylpyridine solid (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Amber glass is chosen to prevent photolytic dehalogenation.

-

Solvent Addition: Add 1.0 mL of the target test solvent (e.g., THF or DMSO).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours to ensure the solid-liquid boundary layer reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.

-

Quantification: Inject into an HPLC-UV system (Detection λ≈254 nm). Calculate the exact concentration against a pre-established standard calibration curve.

Protocol B: Preparation of a 100 mM DMSO Stock Solution for Assays

Causality Note: Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) over time. Purging with an inert gas mitigates this degradation pathway.

-

Calculation: To prepare 5 mL of a 100 mM stock, weigh exactly 108.23 mg of 4-Bromo-2-chloro-6-ethynylpyridine (MW = 216.46 g/mol ).

-

Dissolution: Transfer the solid to a dry, sterile 10 mL glass vial. Add 5.0 mL of anhydrous, cell-culture grade DMSO.

-

Homogenization: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 to 5 minutes.

-

Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds.

-

Storage: Cap tightly with a PTFE-lined septum. Store at -20 °C in the dark. Note: DMSO freezes at 19 °C; the solution must be thawed completely and vortexed prior to subsequent use to ensure homogeneity.

Fig 2: Standardized workflow for solvent screening and stable stock solution preparation.

Storage, Stability, and Handling Considerations

When dissolved in organic solvents, the stability of 4-Bromo-2-chloro-6-ethynylpyridine is heavily dependent on the solvent's purity and environmental exposure:

-

Photolytic Degradation: Halogenated pyridines in solution (particularly in UV-transparent solvents like DCM or Acetonitrile) can undergo homolytic C-Br bond cleavage upon prolonged exposure to light. Always use amber glassware.

-

Nucleophilic Attack: Avoid storing the compound in primary or secondary amines for prolonged periods, as the highly electrophilic C2 position (activated by the chlorine and adjacent nitrogen) may undergo unwanted SNAr (nucleophilic aromatic substitution) reactions[2].

-

Moisture Sensitivity: While the compound itself is not violently water-reactive, moisture in hygroscopic solvents (like DMSO or THF) can negatively impact the yield of downstream organometallic reactions (e.g., poisoning palladium catalysts in Sonogashira couplings).

References

-

Brouwer, T., et al. "Expanding the Solubility Parameter Method MOSCED to Pyridinium-, Quinolinium-, Pyrrolidinium-, Piperidinium-, Bicyclic-, Morpholinium-, Ammonium-, Phosphonium-, and Sulfonium-Based Ionic Liquids." ACS Omega, 2020. Available at:[Link]

-

Scribd. "Solvent Formulation for Coatings | Solubility Parameters." Scribd Technical Documents. Available at:[Link]

Sources

Methodological & Application

Application Note: Site-Selective CuAAC Profiling of 4-Bromo-2-chloro-6-ethynylpyridine in Diversity-Oriented Synthesis

Executive Summary

The design of complex pharmaceutical scaffolds relies heavily on the availability of poly-functionalized building blocks that can undergo orthogonal, site-selective transformations. 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) [1] represents a premier tri-orthogonal scaffold for diversity-oriented synthesis (DOS). It features three distinct reactive handles: a terminal alkyne, a highly reactive C4-bromide, and a moderately reactive C2-chloride.

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for initiating scaffold functionalization via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By targeting the ethynyl group first, researchers can seamlessly install 1,2,3-triazole pharmacophores while preserving the halogen handles for downstream palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: The Logic of Tri-Orthogonal Reactivity

When working with multi-halogenated alkynylpyridines, the sequence of functionalization is the most critical parameter for success.

Why perform CuAAC first? Attempting a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the C4-bromide prior to alkyne functionalization often leads to catastrophic side reactions. The terminal alkyne can undergo competing Sonogashira coupling, or strongly coordinate to the palladium center, poisoning the catalyst.

By executing the CuAAC reaction first—a transformation independently pioneered by the Sharpless [2] and Meldal [3] laboratories—the terminal alkyne is effectively "masked" as a chemically stable 1,2,3-triazole. The CuAAC reaction operates under highly mild conditions (room temperature, aqueous-organic solvent mixtures) that are completely inert toward the C-Br and C-Cl bonds. Once the triazole is formed, the C4-bromide can be chemoselectively targeted by Pd-catalysis due to the lower bond dissociation energy of C-Br compared to C-Cl, leaving the C2-chloride available for late-stage SNAr or specialized Buchwald-Hartwig aminations.

Caption: Workflow for the tri-orthogonal functionalization of 4-Bromo-2-chloro-6-ethynylpyridine.

Quantitative Data: CuAAC Optimization

The lipophilic nature of 4-Bromo-2-chloro-6-ethynylpyridine requires careful selection of the solvent system and copper-stabilizing ligand. As established by Fokin and Sharpless [4], the use of accelerating ligands like TBTA (Tris(benzyltriazolylmethyl)amine) is crucial to prevent copper-induced oxidative homocoupling (Glaser coupling) and to maintain the active Cu(I) species in solution.

Table 1: Optimization of CuAAC Conditions for 4-Bromo-2-chloro-6-ethynylpyridine

| Entry | Copper Source | Ligand | Solvent System | Time (h) | Yield (%) | Observation / Rationale |

| 1 | CuSO4 / NaAsc | None | t-BuOH / H2O (1:1) | 12 | 45% | Sluggish reaction; Cu aggregation and Glaser coupling observed. |

| 2 | CuSO4 / NaAsc | TBTA | t-BuOH / H2O (2:1) | 2 | 94% | Optimal; TBTA maintains Cu(I) solubility for this lipophilic substrate. |

| 3 | CuSO4 / NaAsc | THPTA | t-BuOH / H2O (1:1) | 4 | 78% | THPTA is too hydrophilic, causing phase-separation of the catalyst from the alkyne. |

| 4 | CuI | None | THF / DIPEA | 8 | 61% | Prone to rapid oxidation without a continuous reducing agent (NaAsc). |

Note: Reactions performed at 0.5 mmol scale with 1.1 equiv. of benzyl azide at 25 °C.

Experimental Methodology: Standard CuAAC Protocol

This protocol is engineered as a self-validating system. Every step includes the mechanistic causality behind the action and the expected observational outputs to ensure experimental integrity.

Reagents & Materials

-

Substrate: 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv, 1.0 mmol)

-

Azide: Organic azide (e.g., Benzyl azide) (1.1 equiv, 1.1 mmol)

-

Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equiv, 5 mol%)

-

Ligand: TBTA (0.05 equiv, 5 mol%)

-

Reducing Agent: Sodium ascorbate (NaAsc) (0.2 equiv, 20 mol%)

-

Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (2:1 v/v ratio, 15 mL total)

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation

-

In a small vial, dissolve CuSO4·5H2O (12.5 mg) in 1.0 mL of H2O.

-

In a separate vial, dissolve TBTA (26.5 mg) in 2.0 mL of t-BuOH.

-

Mix the two solutions.

-

Causality: Pre-complexing the Cu(II) with TBTA before introducing the reducing agent ensures that the moment Cu(I) is generated, it is immediately captured and stabilized by the ligand, preventing disproportionation into Cu(0) and Cu(II).

Step 2: Reaction Assembly

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-6-ethynylpyridine (216.5 mg, 1.0 mmol) and the organic azide (1.1 mmol).

-

Add 8.0 mL of t-BuOH and 4.0 mL of H2O. Stir until the pyridine derivative is fully dissolved or forms a fine suspension.

-

Add the pre-complexed CuSO4/TBTA solution to the reaction flask.

-

Critical Initiation Step: Weigh sodium ascorbate (39.6 mg, 0.2 mmol) and dissolve it in 1.0 mL of H2O. Add this dropwise to the reaction mixture.

-

Causality: Sodium ascorbate reduces the Cu(II)-TBTA complex to the active Cu(I)-TBTA species in situ. You will observe a distinct color change (typically from pale blue to yellow/green or colorless), visually validating the generation of the active catalyst.

Step 3: Monitoring & Validation

-

Stir the reaction vigorously at room temperature (25 °C) for 2 hours.

-

Self-Validation (TLC): Spot the crude mixture against the starting pyridine on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting alkyne (Rf ~0.6) will disappear, replaced by a highly UV-active, polar triazole spot (Rf ~0.2).

Step 4: Quenching & Copper Removal (Crucial for Downstream Pd-Catalysis)

-

Once complete, dilute the reaction with 20 mL of Ethyl Acetate.

-

Add 15 mL of a 10% aqueous EDTA solution (or saturated NH4Cl containing 10% NH4OH). Stir vigorously for 15 minutes.

-

Causality: The newly formed triazole and the pyridine nitrogen are strong chelators. Copper trapped in the product will severely poison palladium catalysts in the subsequent Suzuki/Buchwald steps. EDTA or ammonia strips the copper into the aqueous phase.

-

Self-Validation (Workup): The aqueous layer will turn deep blue (Cu-EDTA or Cu-amine complex). Repeat the wash until the aqueous layer is completely colorless.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Mechanistic Visualization: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The cycle relies on the formation of a π-alkyne complex, which acidifies the terminal alkyne proton, allowing it to be deprotonated even in the absence of a strong base.

Caption: Mechanistic catalytic cycle of the CuAAC reaction highlighting key Cu(I) intermediates.

Downstream Applications: Activating the Halogen Handles

Once the CuAAC reaction is complete and the copper is rigorously removed, the resulting 1,2,3-triazolyl-pyridine intermediate is primed for further elaboration:

-

Step 2: C4-Bromide Cross-Coupling: The C-Br bond is highly activated. Standard Suzuki-Miyaura conditions (e.g., Aryl boronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80 °C) will react exclusively at the 4-position, leaving the 2-chloro group untouched.

-

Step 3: C2-Chloride Functionalization: The remaining 2-chloro group can be subjected to SNAr with primary or secondary amines (requiring temperatures >100 °C and strong bases like DIPEA or Cs2CO3), yielding a fully decorated, tri-functionalized pyridine core ideal for kinase inhibitor libraries or advanced peptidomimetics [5].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 129958255, 4-Bromo-2-chloro-6-ethynylpyridine." PubChem, [Link].

-

Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002, 41(14), 2596-2599. [Link]

-

Tornøe, C. W.; Christensen, C.; Meldal, M. "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry, 2002, 67(9), 3057-3064. [Link]

-

Chan, T. R.; Hilgraf, R.; Sharpless, K. B.; Fokin, V. V. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004, 6(17), 2853-2855. [Link]

-

Angell, Y. L.; Burgess, K. "Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions." Chemical Society Reviews, 2007, 36(10), 1674-1689. [Link]

Application Note: Orthogonal Functionalization of 4-Bromo-2-chloro-6-ethynylpyridine for the Synthesis of Polysubstituted Pyridines

Executive Summary

Polysubstituted pyridines are privileged scaffolds in drug discovery and materials science. However, achieving precise, site-selective functionalization of the pyridine core without relying on cumbersome protecting-group strategies remains a significant synthetic challenge. This application note details a robust, three-step orthogonal functionalization strategy utilizing 4-bromo-2-chloro-6-ethynylpyridine . By exploiting the distinct electronic, steric, and thermodynamic properties of its three reactive vectors—a C4-bromide, a C6-alkyne, and a C2-chloride—researchers can systematically construct complex, multi-substituted pyridine architectures with high fidelity.

Mechanistic Rationale for Orthogonal Reactivity

As a trifunctional building block, 4-bromo-2-chloro-6-ethynylpyridine offers three distinct synthetic handles. The causality behind the chemoselectivity of each step is rooted in fundamental organometallic and physical organic principles:

-

Site 1: C4-Bromo (Pd-Catalyzed Cross-Coupling) In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The C–Br bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). By employing mild thermal conditions and standard phosphine ligands (like PPh3), Pd(0) selectively inserts into the C4–Br bond, leaving the C2–Cl bond completely intact[1]. This thermodynamic differentiation is crucial to prevent oligomerization and yield pure mono-arylated products[2].

-

Site 2: C6-Ethynyl (CuAAC "Click" Chemistry) The terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction operates via a Cu(I)-acetylide intermediate and undergoes a [3+2] cycloaddition with organic azides. Because this pathway relies on copper-specific alkyne activation, it is entirely orthogonal to both palladium cross-coupling and nucleophilic displacement, ensuring absolute chemoselectivity.

-

Site 3: C2-Chloro (Nucleophilic Aromatic Substitution - SNAr) The electronegative pyridine nitrogen acts as a strong inductive and resonance electron-withdrawing group, lowering the LUMO energy of the ring. This highly activates the ortho (C2) and para (C4) positions toward SNAr. With the C4 position already functionalized, the C2-chloro group readily undergoes displacement by nitrogen or oxygen nucleophiles via a stabilized Meisenheimer complex. Such orthogonal vectors are highly prized for late-stage drug diversification[3].

Synthetic Workflow

Fig 1. Divergent orthogonal functionalization of 4-bromo-2-chloro-6-ethynylpyridine.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Selectively couple an aryl boronic acid at the C4 position without activating the C2-chloride.

-

Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture of Toluene/H2O (4:1 ratio, to achieve a 0.2 M concentration).

-

Catalyst Introduction: Under a positive flow of argon, add Pd(PPh3)4 (5 mol%).

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Causality Note: Maintaining the temperature at or below 80 °C is critical. Higher temperatures or the use of highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) will lower the activation barrier for the C2–Cl bond, leading to unwanted di-arylation[2].

-

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Monitor the crude mixture via LC-MS to validate that the mass corresponds strictly to the mono-arylated product. Purify via silica gel flash chromatography.

Protocol 2: CuAAC "Click" Reaction (C6-Triazole Formation)

Objective: Construct a 1,2,3-triazole at the C6 position utilizing the terminal alkyne.

-

Preparation: Dissolve the C4-arylated intermediate from Protocol 1 (1.0 equiv) and an organic azide (1.1 equiv) in a solvent mixture of t-BuOH/H2O (1:1 ratio, 0.1 M).

-

Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO4·5H2O (0.05 equiv).

-

Causality Note: Sodium ascorbate is strictly required to reduce the Cu(II) salt to the catalytically active Cu(I) species in situ. This prevents oxidative alkyne homocoupling (Glaser coupling), which rapidly occurs if Cu(II) is left in an oxidizing environment.

-

-

Reaction: Stir vigorously at room temperature (25 °C) for 4–6 hours. The reaction is self-validating when a precipitate forms, indicating the generation of the highly crystalline triazole product.

-

Workup: Extract the aqueous layer with CH2Cl2, wash with water to remove copper salts, dry, and concentrate under reduced pressure.

Protocol 3: Nucleophilic Aromatic Substitution (C2-Amination)

Objective: Displace the remaining C2-chloride with a primary or secondary amine.

-

Preparation: Dissolve the intermediate from Protocol 2 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).

-

Reagent Addition: Add the desired amine nucleophile (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.

-

Thermal Activation: Heat the mixture to 120 °C for 16 hours.

-

Causality Note: Unlike highly activated fluoropyridines which can react at room temperature, chloropyridines require elevated thermal energy to overcome the activation barrier required to break aromaticity and form the tetrahedral Meisenheimer intermediate.

-

-

Workup: Cool the mixture, pour into ice water, and extract with EtOAc. Purify the final tri-substituted pyridine via reverse-phase HPLC.

Quantitative Reaction Profiling

| Reaction Step | Target Vector | Reaction Type | Key Reagents & Catalyst | Temp (°C) | Typical Yield | Chemoselectivity Profile |

| 1 | C4-Bromo | Suzuki-Miyaura | Ar-B(OH)₂,Pd(PPh₃)₄, K₂CO₃ | 80 | 75–85% | >95% preference for C–Br over C–Cl due to BDE differences. |

| 2 | C6-Ethynyl | CuAAC "Click" | R-N₃,CuSO₄, Na Ascorbate | 25 | 85–95% | 100% orthogonal to halogen sites; no cross-reactivity. |

| 3 | C2-Chloro | SNAr | R-NH₂,DIPEA, NMP | 120 | 65–80% | Exclusive to C2 due to ortho-nitrogen activation. |

Sources

The Alchemist's Guide to a Trifunctional Pyridine: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-6-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine core, a ubiquitous motif in a vast array of pharmaceuticals and functional materials, offers a versatile platform for molecular design. This guide delves into the synthetic utility of a particularly valuable, yet challenging, building block: 4-bromo-2-chloro-6-ethynylpyridine . This trifunctionalized pyridine presents a unique opportunity for sequential and site-selective elaboration, enabling the rapid construction of complex molecular architectures.

This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for achieving selective palladium-catalyzed cross-coupling reactions at the C-4 (bromo) and C-2 (chloro) positions. As your senior application scientist, I will guide you through the nuances of reactivity, catalyst selection, and reaction optimization, empowering you to unlock the full synthetic potential of this versatile intermediate.

The Reactivity Landscape: A Tale of Two Halogens and an Alkyne

The synthetic utility of 4-bromo-2-chloro-6-ethynylpyridine lies in the differential reactivity of its three functional groups in palladium-catalyzed cross-coupling reactions. The foundational principle governing this selectivity is the relative ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl.[1][2]

For our substrate, this translates to a clear hierarchy of reactivity: the C-Br bond at the 4-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position. The ethynyl group at the C-6 position, having already undergone a Sonogashira coupling in the likely synthesis of the parent molecule, provides a stable, sp-hybridized carbon substituent that can influence the electronic properties of the pyridine ring but is generally not reactive under the conditions for the subsequent coupling of the halogens. This predictable reactivity differential is the cornerstone of the selective functionalization strategies outlined herein.

Strategic Functionalization: A Workflow for Selective Coupling

The ability to selectively address the C-4 and C-2 positions allows for a stepwise approach to the synthesis of highly decorated pyridine derivatives. The general workflow for the selective functionalization of 4-bromo-2-chloro-6-ethynylpyridine is depicted below.

Caption: Sequential functionalization workflow for 4-bromo-2-chloro-6-ethynylpyridine.

Application Protocols

The following sections provide detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. While specific protocols for 4-bromo-2-chloro-6-ethynylpyridine are not abundantly available in the literature, the following are robust, generalized procedures adapted from reactions with structurally similar dihalogenated pyridines.[1][3][4] These should serve as excellent starting points for optimization in your laboratory.

Sonogashira Coupling: Introducing Alkynyl Moieties

While the starting material already possesses an ethynyl group, further Sonogashira couplings at the C-4 or C-2 positions can be envisioned in a synthetic strategy where the starting alkyne is, for instance, a protected or placeholder group. The reactivity difference between the C-Br and C-Cl bonds allows for selective introduction of a second alkynyl group at the C-4 position.

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

| Parameter | Recommended Condition | Causality and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are standard, reliable catalysts for Sonogashira couplings. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.[5] |

| Copper(I) Co-catalyst | CuI (5-10 mol%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[1] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[5] |

| Solvent | THF or DMF, degassed | Anhydrous and oxygen-free conditions are important to prevent catalyst deactivation and unwanted side reactions like Glaser coupling of the alkyne.[6] |

| Temperature | Room temperature to 60 °C | Milder temperatures will favor selective reaction at the more reactive C-Br bond and minimize the risk of coupling at the C-Cl bond. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF, to achieve a concentration of ~0.1 M) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] For 4-bromo-2-chloro-6-ethynylpyridine, this reaction can be selectively performed at the C-4 position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Parameter | Recommended Condition | Causality and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic choice. For less reactive aryl chlorides (at the C-2 position in a subsequent step), more advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[3][8] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.) | The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield.[9][10] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[9] |

| Temperature | 80-100 °C | Elevated temperatures are typically required for Suzuki couplings, especially with bromopyridines. |

| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |

-

In a reaction vessel, combine 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction's progress. Upon completion, cool to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a robust method for C-C bond formation and is known for its tolerance of a wide range of functional groups.[11][12] Similar to the Suzuki coupling, it can be performed selectively at the C-4 position of the target molecule. A key advantage of Stille coupling is that organostannanes are often stable to air and moisture.[13]

| Parameter | Recommended Condition | Causality and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand | These are standard catalysts for Stille reactions. The choice of ligand can influence the reaction rate and selectivity.[11][13] |

| Ligand (if using Pd₂(dba)₃) | PPh₃ or AsPh₃ | Triphenylphosphine is a common and effective ligand for Stille couplings. |

| Solvent | Toluene, THF, or DMF (anhydrous and degassed) | Anhydrous conditions are generally preferred to minimize side reactions. |

| Additives | LiCl (optional, but often beneficial) | The addition of lithium chloride can accelerate the transmetalation step by forming a more reactive organostannane species. |

| Temperature | 80-110 °C | Stille couplings often require elevated temperatures to proceed at a reasonable rate. |

| Reaction Time | 12-48 hours | Reaction progress should be monitored carefully. |

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%). If desired, add LiCl (2.0-3.0 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add the organostannane reagent (1.1-1.3 equiv.) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature.

-

Work-up often involves treatment with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration.

-

The filtrate is then extracted with an organic solvent, dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[14][15] This reaction can be used to introduce a wide variety of primary and secondary amines at the C-4 and subsequently at the C-2 position of our substrate. Due to the lower reactivity of the C-Cl bond, amination at the C-2 position will likely require more forcing conditions or a more active catalyst system compared to the C-4 position.[2]

| Parameter | C-4 Position (Bromo) | C-2 Position (Chloro) | Causality and Rationale |

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | G3 or G4 Buchwald Precatalysts (1-3 mol%) | For the more reactive C-Br bond, standard Pd(0) or Pd(II) sources are often sufficient. The less reactive C-Cl bond typically requires more sophisticated, air-stable precatalysts with bulky, electron-rich biarylphosphine ligands.[4] |

| Ligand | XPhos, SPhos, or RuPhos (1.2-2.4 mol%) | XPhos, SPhos, or RuPhos (1.5-4.0 mol%) | These bulky, electron-rich biarylphosphine ligands are essential for facilitating the oxidative addition to the C-Cl bond and promoting the reductive elimination step.[4] |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | NaOtBu or LHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For the less reactive chloride, a stronger base may be necessary.[15] |

| Solvent | Toluene, Dioxane, or t-BuOH (anhydrous, degassed) | Toluene, Dioxane, or t-BuOH (anhydrous, degassed) | These are common solvents for Buchwald-Hartwig aminations. |

| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are generally needed for the amination of aryl chlorides. |

| Reaction Time | 4-24 hours | 12-48 hours | Monitor by TLC or LC-MS. |

-

To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

-

Seal the vessel and purge with an inert gas.

-

Add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

-

Monitor the reaction's progress.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reactivity | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different ligands and bases.- Gradually increase the reaction temperature. |

| Poor Selectivity | - Reaction conditions are too harsh- Incorrect catalyst system | - Lower the reaction temperature and shorten the reaction time.- For selective C-4 coupling, avoid highly active catalysts designed for C-Cl activation. |

| Formation of Side Products | - Homocoupling of the organometallic reagent- Decomposition of starting material or product | - Use a slight excess (1.1-1.2 equiv.) of the coupling partner.- Ensure the reaction is performed under a strict inert atmosphere.- Screen milder bases and lower the reaction temperature. |

Conclusion

4-Bromo-2-chloro-6-ethynylpyridine is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The key to unlocking its synthetic potential lies in the strategic and selective application of palladium-catalyzed cross-coupling reactions. By understanding the principles of reactivity and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for a wide range of transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, empowering you to explore new chemical space and accelerate your research and development programs.

References

- Chow, W. Y., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 2003, 5 (10), 1741–1744.

- Scott, W. J., & Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc. 1986, 108 (11), 3033–3040.

- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483.

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl. 1986, 25 (6), 508–524.

- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; pp 1051–1096.

- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res. 1998, 31 (12), 805–818.

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2007, 129 (11), 3358–3366.

- Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed. 2004, 43 (36), 4704–4734.

- Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed. 2008, 47 (34), 6338–6361.

-

Wikipedia. Stille reaction. [Link]

- El-Faham, A., et al. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal 2017, 11 (1), 93.

-

Chemistry LibreTexts. Stille Coupling. [Link]

- Nolan, S. P. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Chem. Soc. Rev. 2011, 40 (10), 5074-5086.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Maiti, D., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett. 2011, 13 (12), 3218–3221.

- Chen, J., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols 2024, 5 (1), 102874.

- Kiehne, U., et al. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis 2007, 2007 (7), 1061-1069.

-

The Royal Swedish Academy of Sciences. The Nobel Prize in Chemistry 2010. [Link]

- Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Org. Biomol. Chem. 2022, 20 (34), 6835-6839.

- de la Rosa, M. A., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Org. Biomol. Chem. 2006, 4 (8), 1546-1552.

- de la Rosa, M. A., et al. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed 2006, 16601859.

-

ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

- Tang, J.-S., et al. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis 2012, 44 (04), 541-546.

- Liu, R. Y., et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. J. Am. Chem. Soc. 2023, 145 (4), 2398–2406.

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

- Guran, C., et al. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron 2009, 65 (40), 8413-8423.

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Highly Chemoselective Functionalization of 4-Bromo-2-chloro-6-ethynylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Scaffold: 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8)

Executive Summary & Strategic Rationale

The compound 4-Bromo-2-chloro-6-ethynylpyridine is a highly valuable, tri-functional building block in medicinal chemistry. It presents three distinct reactive handles: a 4-bromo group, a 2-chloro group, and a 6-ethynyl (terminal alkyne) group. The primary synthetic challenge when utilizing this scaffold is achieving absolute chemoselectivity at the ethynyl group without triggering premature cross-coupling or nucleophilic aromatic substitution ( SNAr ) at the halogenated positions.

Because the C4–Br bond is highly susceptible to oxidative addition by palladium and nickel catalysts, standard alkyne functionalization techniques (such as Sonogashira coupling) risk oligomerization or off-target reactivity. To preserve the aryl halides for downstream late-stage functionalization, we must employ orthogonal activation modes.

This application note details two field-proven, self-validating protocols for the exclusive functionalization of the ethynyl group:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Proximity-Directed Hydrochlorination

Chemoselectivity map highlighting orthogonal functional handles of the pyridine scaffold.

Mechanistic Causality & Reaction Design

The CuAAC Pathway (Click Chemistry)

The CuAAC reaction relies on the unique ability of Copper(I) to form a π -complex exclusively with terminal alkynes, subsequently lowering the pKa of the terminal proton to facilitate the formation of a copper(I) acetylide intermediate.

Causality of Selectivity: Cu(I) is highly specific to terminal alkynes and does not undergo oxidative addition into C(sp2)–Br or C(sp2)–Cl bonds under ambient conditions [2]. By generating Cu(I) in situ using copper(II) sulfate and sodium ascorbate, we bypass the need for transition metals like Pd or Ru, ensuring 100% preservation of the pyridine's halogen handles.

Proximity-Directed Hydrochlorination

Traditional hydrohalogenation of alkynes is notoriously sluggish and often yields complex regioisomeric mixtures. However, ethynylpyridines possess a built-in directing group: the basic pyridine nitrogen.

Causality of Selectivity: When treated with concentrated HCl, the pyridine nitrogen protonates to form a pyridinium salt. This induces a strong electron-withdrawing effect, activating the alkyne toward nucleophilic attack. More importantly, the pyridinium ion acts as an electrostatic anchor, drawing the chloride counterion into close spatial proximity with the alkyne. This results in a highly stereoselective intramolecular-like attack, yielding the (Z)-chloroalkene [1]. Because this is a purely ionic process devoid of transition metals, the aryl halogens remain completely inert.

Mechanistic pathway of proximity-directed hydrochlorination via pyridinium salt formation.

Quantitative Data Summary

The following table summarizes the expected outcomes and validation metrics for both protocols, demonstrating the strict preservation of the halogen handles.

| Protocol | Reagents & Catalyst | Temp / Time | Target Product | Expected Yield | Preserved Handles |

| A: CuAAC | Benzyl azide, CuSO4 , NaAsc, t-BuOH/ H2O | 25 °C / 12 h | 1,4-Disubstituted 1,2,3-Triazole | >90% | C4–Br, C2–Cl |

| B: Hydrochlorination | Conc. HCl (aq), 1,4-Dioxane | 80 °C / 12 h | (Z)-2-(2-chloroethenyl)pyridine deriv. | 82–85% | C4–Br, C2–Cl |

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1-Benzyl-4-(4-bromo-6-chloropyridin-2-yl)-1H-1,2,3-triazole via CuAAC

This protocol establishes a self-validating system where the disappearance of the terminal alkyne C-H stretch (~3300 cm−1 ) and the appearance of the triazole proton (~8.5 ppm in 1H NMR) confirm successful conversion, while the intact C-Br and C-Cl bonds are verified via 13C NMR.

Materials:

-

4-Bromo-2-chloro-6-ethynylpyridine (1.0 mmol, 216.5 mg)

-

Benzyl azide (1.1 mmol, 146.5 mg)

-

CuSO4⋅5H2O (0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.10 mmol, 19.8 mg)

-

tert-Butanol / Milli-Q Water (1:1 v/v, 10 mL)

Procedure:

-

Preparation: In a 25 mL round-bottom flask, dissolve 4-bromo-2-chloro-6-ethynylpyridine and benzyl azide in 10 mL of the tert-butanol/water mixture.

-

Degassing (Critical Step): Sparge the solution with argon for 10 minutes. Expert Insight: Removing dissolved oxygen prevents the premature oxidation of the active Cu(I) species back to Cu(II), which would stall the catalytic cycle and promote unwanted Glaser homocoupling of the alkyne.

-

Catalyst Initiation: Add CuSO4⋅5H2O followed immediately by sodium ascorbate. The solution will typically transition from a pale blue to a bright yellow/orange suspension, indicating the successful generation of the Cu(I) acetylide complex.

-

Reaction: Stir the mixture vigorously at 25 °C for 12 hours under an argon atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1); the starting alkyne ( Rf≈0.6 ) should be completely consumed.

-